molecular formula C8H18Si B14169246 1,1-Diethylsilolane CAS No. 3944-13-6

1,1-Diethylsilolane

Cat. No.: B14169246
CAS No.: 3944-13-6
M. Wt: 142.31 g/mol
InChI Key: VHAKLPALQIFXQB-UHFFFAOYSA-N
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Description

Silanes like 1,1-Diethylsilolane are critical in materials science, serving as precursors for silicones, surface-modifying agents, and intermediates in organic synthesis .

Properties

IUPAC Name

1,1-diethylsilolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18Si/c1-3-9(4-2)7-5-6-8-9/h3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAKLPALQIFXQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si]1(CCCC1)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50294492
Record name 1,1-diethylsilolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3944-13-6
Record name NSC96819
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96819
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1-diethylsilolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Diethylsilolane can be synthesized through several methods, including hydrosilylation and ring-closing reactions. One common method involves the hydrosilylation of alkenes or alkynes using a transition metal catalyst, such as platinum or rhodium. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and pressures from 1 to 10 atmospheres .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of chlorosilanes as starting materials, followed by hydrolysis and condensation reactions to form the desired silolane structure .

Chemical Reactions Analysis

Types of Reactions

1,1-Diethylsilolane undergoes various chemical reactions, including:

    Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert siloxanes back to silanes.

    Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids, typically used under acidic or neutral conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Scientific Research Applications

1,1-Diethylsilolane has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Diethylsilolane involves its ability to form stable bonds with various functional groups, making it a versatile intermediate in organic synthesis. The silicon atom in the compound can engage in multiple bonding interactions, facilitating the formation of complex molecular structures. The pathways involved often include nucleophilic attack on the silicon atom, followed by rearrangement or elimination reactions .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 1,1-Diethylsilolane with structurally related silane compounds, based on molecular configuration, substituents, and physical properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Structural Features
This compound Not available C₆H₁₄Si ~116.3 (estimated) ~150–180 (predicted) ~0.75–0.85 Ethyl substituents on silicon atom
1,1,2,2-Tetrachloro-1,2-dimethyldisilane 4518-98-3 C₂H₆Cl₄Si₂ 228.05 Not reported Not reported Chlorinated disilane with methyl groups
1,1-Dimethylsilanediol 1066-42-8 C₂H₈O₂Si 104.17 Not reported 1.10 (estimated) Hydroxyl and methyl groups on silicon
Hexamethyldisiloxane 107-46-0 C₆H₁₈OSi₂ 162.38 101 0.76 Siloxane backbone with methyl groups
Dimethyldichlorosilane 75-78-5 C₂H₆Cl₂Si 129.06 70 1.07 Chlorine and methyl substituents

Key Observations :

  • Substituent Effects : The presence of ethyl groups in this compound likely enhances its hydrophobicity compared to methyl-substituted analogs like dimethyldichlorosilane .
  • Reactivity : Chlorinated silanes (e.g., dimethyldichlorosilane) exhibit higher reactivity due to Si–Cl bonds, enabling applications in silicone polymer synthesis. In contrast, this compound’s Si–C bonds suggest stability under ambient conditions .
  • Thermal Properties : Ethyl-substituted silanes generally have higher boiling points than methyl analogs due to increased molecular weight and van der Waals interactions.

Toxicity and Environmental Impact

While direct toxicity data for this compound are unavailable, comparisons can be drawn from structurally related compounds:

  • Hexamethyldisiloxane : Classified as low toxicity but persistent in aquatic environments due to hydrophobicity .
  • Dimethyldichlorosilane : Highly corrosive; releases HCl upon hydrolysis, requiring stringent handling protocols .

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